molecular formula C18H23N5O3S B2515989 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 1049549-71-4

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide

Cat. No.: B2515989
CAS No.: 1049549-71-4
M. Wt: 389.47
InChI Key: KYQQNIIEOLDHRF-UHFFFAOYSA-N
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Description

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrazine ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrazin-2-yl)piperazine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with isobutyryl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide: Shares the pyrazine and piperazine moieties but lacks the sulfonyl group.

    N-(4-(pyrazin-2-yl)piperazin-1-yl)quinoline-8-sulfonamide: Contains a quinoline ring instead of the phenyl ring.

Uniqueness

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is unique due to the presence of the isobutyramide group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQQNIIEOLDHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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